epsilon-(gamma-Glutamyl)-lysine

描述

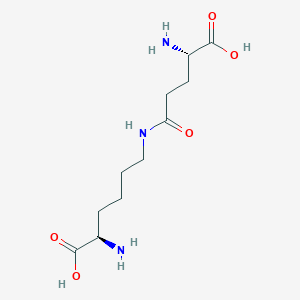

Epsilon-(gamma-Glutamyl)-lysine is a dipeptide formed by the enzymatic linkage of the gamma-carboxyl group of glutamic acid to the epsilon-amino group of lysine. This compound is significant in various biological processes, including protein cross-linking and cellular signaling. It is often found in the extracellular matrix and is involved in the stabilization of protein structures.

准备方法

Synthetic Routes and Reaction Conditions

Epsilon-(gamma-Glutamyl)-lysine can be synthesized through enzymatic reactions involving gamma-glutamyl transferase. The enzyme facilitates the transfer of the gamma-glutamyl group from glutamic acid to the epsilon-amino group of lysine. The reaction typically occurs under physiological conditions, with an optimal pH of around 8.0 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound often involves the use of genetically engineered microorganisms, such as Escherichia coli, which express high levels of gamma-glutamyl transferase. The process includes fermentation, followed by purification steps such as ion exchange chromatography and crystallization to obtain the pure compound .

化学反应分析

Enzymatic Crosslinking via Transglutaminases

EGL is primarily formed through transglutaminase (TG)-catalyzed reactions, which link the γ-carboxamide group of glutamine to the ε-amino group of lysine. This calcium-dependent process creates stable covalent bonds resistant to proteolysis .

Table 1: Key Parameters of Transglutaminase-Catalyzed EGL Formation

| Parameter | Details |

|---|---|

| Enzyme | Tissue transglutaminase (TG2), Factor XIIIa, microbial TG |

| Substrates | Glutamine residues (donor), lysine residues (acceptor) |

| Calcium Dependence | Required for enzyme activation (intracellular Ca²⁺ ~100 nM insufficient) |

| Optimal pH | 7.4–8.0 |

| Biological Role | Stabilizes extracellular matrix (ECM), blood clotting, wound healing |

Research Findings :

- In diabetic nephropathy, renal biopsies showed a +486% increase in EGL crosslinks, correlating with ECM expansion .

- TG2-mediated EGL formation in Parkinson’s disease contributes to Lewy body stability .

Substitution Reactions: Transpeptidation

TG enzymes also catalyze transpeptidation, substituting the γ-glutamyl group with other amines (e.g., polyamines or primary amines) . This reaction modulates protein function and cellular signaling.

Key Features:

- Amine Acceptors : Polyamines (e.g., spermidine), histamine, or extracellular proteins.

- Reversibility : pH-dependent; favors crosslink formation at neutral pH .

- Applications : Used industrially to enhance collagen stability in biomaterials .

Enzymatic Degradation

EGL bonds are metabolized by γ-glutamylamine cyclotransferase , which cleaves the isopeptide bond to yield 5-oxoproline and free lysine .

Table 2: Enzymes Involved in EGL Degradation

| Enzyme | Action | Tissue Distribution |

|---|---|---|

| γ-Glutamylamine cyclotransferase | Hydrolyzes EGL to 5-oxoproline + lysine | Kidney, liver, brain |

| Lysosomal proteases | Partial degradation under acidic pH | Ubiquitous |

Pathological Insight :

- Impaired degradation in Huntington’s disease elevates EGL levels, exacerbating protein aggregation .

Stability Under Redox Conditions

While EGL bonds resist mechanical and enzymatic disruption, their stability varies:

- Oxidative Stress : Enhances crosslinking via TG activation in inflammatory environments .

- Reductive Agents : Dithiothreitol (DTT) has minimal effect, confirming non-disulfide nature .

Analytical Detection Methods

EGL quantification relies on:

科学研究应用

Biochemical and Molecular Biology Research

EGL is extensively used in biochemical research to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the activity of gamma-glutamyl transferases (GGTs) , which are crucial in the gamma-glutamyl cycle. The compound's interaction with GGTs can influence glutathione levels, impacting oxidative stress responses and cellular signaling pathways.

Case Study: Transglutaminase Activity

Research has demonstrated that EGL is produced through the action of transglutaminase (TG) in various cellular contexts. For instance, Fesus and Tarcsa identified EGL in Chinese Hamster Ovary cells, showcasing its role in forming cross-links between proteins under physiological conditions . This finding highlights EGL's importance in understanding protein stability and function within biological systems.

Medical Applications

EGL has potential therapeutic applications, particularly in diseases associated with protein misfolding and aggregation, such as Alzheimer's disease. The compound's ability to form stable cross-links may help mitigate the effects of misfolded proteins.

Case Study: Renal Fibrosis

In a study examining renal fibrosis, researchers found that levels of EGL cross-links increased significantly in the kidneys of hyperglycemic rats over time. This suggests that EGL may play a role in fibrotic processes associated with diabetes, indicating its potential as a biomarker for disease progression or as a therapeutic target .

Nutritional Science

EGL is also investigated for its nutritional benefits, particularly regarding protein bioavailability. Studies have shown that cross-linked proteins containing EGL can be absorbed effectively in animal models, suggesting that they can serve as viable dietary protein sources.

Case Study: Crosslinked Casein

In experiments involving rats fed diets containing heavily and intermediately crosslinked caseins enriched with EGL, results indicated no significant difference in growth rates compared to intact casein diets. This implies that EGL-enhanced proteins can be nutritionally equivalent to standard proteins .

Industrial Applications

The compound is utilized in various industrial processes, particularly in the production of biocompatible materials and stabilizing agents for pharmaceuticals and cosmetics. Its ability to form stable cross-links makes it valuable for enhancing the structural integrity of products.

Chemical Reactions Involving EGL

EGL participates in several chemical reactions:

- Oxidation : Can form disulfide bonds contributing to protein cross-linking.

- Reduction : Reverts disulfide bonds back to their original state.

- Substitution : The gamma-glutamyl group can be substituted with other amino acids through transpeptidation reactions facilitated by GGTs .

Table of Key Applications

作用机制

The mechanism of action of epsilon-(gamma-Glutamyl)-lysine involves its role in protein cross-linking. Gamma-glutamyl transferase catalyzes the formation of the compound, which then participates in the stabilization of protein structures by forming covalent bonds between protein molecules. This process is crucial for maintaining the structural integrity of the extracellular matrix and other protein-rich environments .

相似化合物的比较

Similar Compounds

Gamma-glutamylcysteine: Another gamma-glutamyl compound involved in glutathione synthesis.

Gamma-glutamylglutamine: A compound with similar enzymatic pathways but different biological functions.

Gamma-glutamyltaurine: Known for its role in neurotransmission and cellular signaling.

Uniqueness

Epsilon-(gamma-Glutamyl)-lysine is unique due to its specific role in protein cross-linking and stabilization, which is not as prominent in other gamma-glutamyl compounds. Its ability to form stable covalent bonds between protein molecules makes it a critical component in maintaining the structural integrity of various biological tissues .

生物活性

Epsilon-(gamma-Glutamyl)-lysine (EGL) is a unique isopeptide bond formed between the amino acid lysine and the gamma-carboxyl group of glutamic acid. This compound has gained attention due to its significant biological activities, particularly in the context of protein crosslinking, cellular signaling, and its implications in various diseases. This article provides a comprehensive overview of the biological activity of EGL, supported by data tables, case studies, and detailed research findings.

EGL is primarily formed through the action of transglutaminase enzymes, which catalyze the formation of covalent bonds between glutamine and lysine residues in proteins. This reaction occurs under physiological conditions and can lead to the stabilization of protein structures through crosslinking. The stability of EGL bonds makes them resistant to enzymatic degradation, which is crucial for their role in extracellular matrix (ECM) integrity and cellular function .

Table 1: Formation Conditions for this compound

| Factor | Details |

|---|---|

| Enzyme | Tissue Transglutaminase (tTG) |

| Substrates | Lysine and Glutamic Acid |

| Reaction Type | Crosslinking via acyl transfer |

| Physiological Role | Stabilization of ECM proteins |

| Resistance | Stable against enzymatic and mechanical disruption |

1. Protein Crosslinking

EGL plays a crucial role in the crosslinking of proteins within the ECM. This process is vital for maintaining tissue structure and function. In conditions such as diabetic nephropathy, increased levels of EGL have been observed, correlating with enhanced tTG activity and ECM expansion .

Diabetic Nephropathy

In a study involving renal biopsies from patients with type 2 diabetes mellitus, researchers found a significant increase in both tTG expression (+1,266%) and EGL levels (+486%) compared to normal kidneys. These changes were predominantly located in the periglomerular and peritubular areas, indicating a potential role for EGL in the pathogenesis of diabetic nephropathy through ECM remodeling .

Parkinson's Disease

EGL has also been implicated in neurodegenerative diseases such as Parkinson's disease. Elevated levels of tTG and EGL were noted in nigral dopamine neurons, suggesting that these compounds may contribute to cellular dysfunction and death associated with Lewy body formation .

Table 2: Research Findings on this compound in Diseases

EGL's biological activity is primarily linked to its ability to form stable crosslinks between proteins. This crosslinking enhances the mechanical properties of tissues and contributes to cellular signaling pathways involved in proliferation, differentiation, and apoptosis. The presence of EGL can influence cell behavior by modulating ECM interactions, potentially leading to pathological conditions when dysregulated.

Case Study: Crosslinking in Food Science

EGL is also relevant in food science, particularly concerning microbial transglutaminase (mTG) used to modify food proteins. A study demonstrated that mTG treatment significantly increased the levels of EGL in casein, which was then analyzed during simulated gastrointestinal digestion. The findings indicated that EGL could be absorbed by the body, suggesting its potential nutritional benefits .

属性

IUPAC Name |

(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKNLFVGUZRHOB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | epsilon-(gamma-Glutamyl)lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17105-15-6 | |

| Record name | ε-(γ-Glutamyl)lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17105-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-L-.GAMMA.-GLUTAMYL-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19B8F457C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | epsilon-(gamma-Glutamyl)lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ε-(γ-Glutamyl)-lysine forms through the action of transglutaminase enzymes, which catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue within or between proteins [, , ]. This crosslinking results in the formation of stable, often high-molecular-weight, protein structures that are resistant to proteolysis [, ]. This process has implications in various physiological processes like blood clotting, wound healing, and the formation of the skin's stratum corneum [, , ].

A: Dysregulated transglutaminase activity and subsequent ε-(γ-Glutamyl)-lysine formation have been implicated in several diseases. Increased levels of ε-(γ-Glutamyl)-lysine are found in fibrotic diseases like diabetic nephropathy, likely contributing to the accumulation and stabilization of extracellular matrix proteins [, ]. In neurodegenerative diseases like Alzheimer's and Huntington's, ε-(γ-Glutamyl)-lysine is found in protein aggregates, although its precise role in pathogenesis is not fully understood [].

ANone: The molecular formula for ε-(γ-Glutamyl)-lysine is C11H21N3O5. It has a molecular weight of 275.3 g/mol.

A: While specific spectroscopic data might require further investigation, techniques like mass spectrometry have been instrumental in identifying ε-(γ-Glutamyl)-lysine within protein digests and characterizing transglutaminase-modified proteins [, , ]. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used to analyze ε-(γ-Glutamyl)-lysine after derivatization [, ].

A: ε-(γ-Glutamyl)-lysine crosslinking, facilitated by microbial transglutaminase, has been investigated for enhancing the stability and mechanical properties of collagen-based biomaterials []. This approach shows promise for applications in tissue engineering, such as in the development of scaffolds for intervertebral disc regeneration [].

A: The transglutaminase-catalyzed formation of ε-(γ-Glutamyl)-lysine is calcium-dependent and highly specific [, , ]. The reaction involves a catalytic triad within the transglutaminase active site, enabling the transfer of the acyl group from glutamine to lysine []. Understanding the enzyme kinetics, substrate specificity, and factors influencing transglutaminase activity is crucial for modulating its function in various biological processes.

A: Research on ε-(γ-Glutamyl)-lysine is intricately linked to the study of transglutaminases. Early investigations focused on understanding the role of these enzymes in blood clotting, particularly the stabilization of fibrin clots []. Subsequent research uncovered the involvement of transglutaminases and ε-(γ-Glutamyl)-lysine in diverse biological processes, including epidermal differentiation, wound healing, and extracellular matrix remodeling [, , ]. The discovery of different transglutaminase isoforms, each with specific tissue distributions and functions, further expanded the scope of research in this field.

A: The study of ε-(γ-Glutamyl)-lysine brings together researchers from various disciplines, including biochemistry, cell biology, immunology, and biomaterials science. For example, understanding the role of transglutaminases and ε-(γ-Glutamyl)-lysine in celiac disease requires expertise in enzymology, immunology, and gastrointestinal physiology []. Similarly, developing collagen-based biomaterials with enhanced properties through transglutaminase crosslinking involves collaboration between biomaterial scientists, biochemists, and tissue engineers [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。